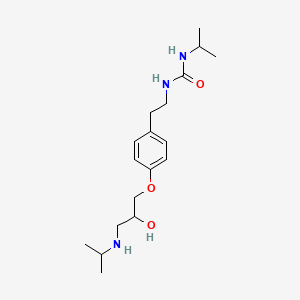
1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine is a synthetic nucleoside analog structurally similar to the antiviral drug tenofovir. It has demonstrated significant antiviral activity, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV) in cell cultures . This compound is also known for its activity against cancer cell lines .
Preparation Methods
The synthesis of 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine involves several steps, typically starting with the preparation of the fluorinated sugar moiety. The synthetic route generally includes:
Fluorination: Introduction of the fluorine atom into the sugar ring.
Glycosylation: Coupling of the fluorinated sugar with cytosine.
Deprotection: Removal of protecting groups to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar moiety.
Hydrolysis: Acidic or basic conditions can lead to the cleavage of glycosidic bonds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and viral replication.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of antiviral drugs and research reagents
Mechanism of Action
The compound exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for the replication of HIV and HBV. By binding to this enzyme, 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine blocks the synthesis of viral DNA, thereby preventing the virus from replicating . This mechanism is similar to that of other nucleoside reverse transcriptase inhibitors.
Comparison with Similar Compounds
1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine is unique due to its fluorinated sugar moiety, which enhances its stability and antiviral activity. Similar compounds include:
Tenofovir: Another nucleoside analog with antiviral activity.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in HIV treatment.
Lamivudine: An antiviral drug used to treat HIV and HBV
These compounds share similar mechanisms of action but differ in their chemical structures and specific antiviral properties.
Properties
Molecular Formula |
C9H12FN3O3 |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-amino-1-[3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15) |
InChI Key |
LTDCCBLBAQXNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784711.png)
![6-[(1-Methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10784731.png)



![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784758.png)



![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)


